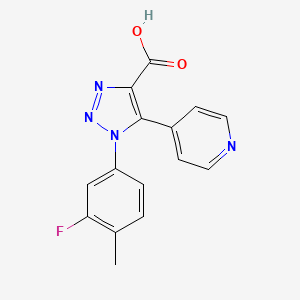

1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-2-3-11(8-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYZKOBHDLGFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

Formation of the 1,2,3-triazole ring: This is commonly achieved through a Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne. This reaction is copper(I)-catalyzed and proceeds efficiently under mild conditions, providing the triazole ring with regioselectivity.

Introduction of the fluoro and methyl groups: The 3-fluoro-4-methylphenyl moiety can be introduced either by starting from appropriately substituted aromatic precursors or via electrophilic aromatic substitution reactions on the phenyl ring prior to triazole formation.

Coupling with the pyridin-4-yl group: The pyridine substituent at the 5-position of the triazole is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, which allow for the formation of carbon–carbon bonds between the triazole ring and the pyridine ring.

These steps are carefully optimized in industrial and laboratory settings to maximize yield and purity, controlling reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time.

Detailed Stepwise Preparation

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of substituted azide or alkyne precursor | Starting from 3-fluoro-4-methylaniline or related intermediates, conversion to azide or alkyne derivatives using standard diazotization and azidation or Sonogashira coupling | Provides the azide or alkyne component with desired aromatic substitution |

| 2 | Copper(I)-catalyzed Huisgen cycloaddition | Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate), solvents like t-BuOH/H2O, room temperature to mild heating | Formation of 1,2,3-triazole ring linking the aromatic and pyridine moieties |

| 3 | Introduction of pyridin-4-yl substituent | Suzuki or Heck coupling using palladium catalysts, boronic acid or halogenated pyridine derivatives, base (e.g., K2CO3), solvents like DMF or toluene, elevated temperatures | Covalent attachment of pyridin-4-yl group at triazole 5-position |

| 4 | Carboxylation at triazole 4-position | Carboxylation via treatment with CO2 under controlled temperature and pressure or via oxidation of methyl group precursors | Introduction of carboxylic acid functionality |

A patent method describes a related approach for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. This involves:

Treatment with Grignard reagents (e.g., isopropylmagnesium chloride) in tetrahydrofuran at low temperatures to selectively generate 1-substituted-4-bromo-1H-1,2,3-triazole intermediates.

Subsequent reaction with carbon dioxide to introduce the carboxylic acid group at the 4-position.

Acidification and extraction steps to isolate the desired triazole-4-carboxylic acid.

Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Notes |

|---|---|---|

| Huisgen cycloaddition | Room temperature to 60°C, Cu(I) catalyst, aqueous-organic solvent mixture | Mild conditions favor regioselectivity and high yield |

| Electrophilic aromatic substitution (if used) | Acidic or halogenating conditions | Selective fluorination and methylation require controlled conditions |

| Cross-coupling (Suzuki/Heck) | Pd catalyst, base (K2CO3 or Na2CO3), 80-120°C, inert atmosphere | Catalyst choice and ligand influence efficiency |

| Carboxylation | CO2 bubbling at low temperature (-30 to 25°C), acidic workup | Precise pH control critical for product purity |

Analytical and Purification Techniques

Purification: Crystallization, column chromatography, or preparative HPLC are used to isolate the pure compound.

Characterization: NMR spectroscopy (1H, 13C, 19F), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Huisgen Cycloaddition + Cross-Coupling | Azides, alkynes, Cu(I) catalyst, Pd catalyst | High regioselectivity, modular, mild conditions | Requires multiple steps, sensitive to moisture |

| Grignard-mediated Carboxylation | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 | Direct carboxylation, scalable | Requires low temperature control, moisture sensitive |

| Electrophilic Aromatic Substitution | Fluorinating/methylating agents | Direct introduction of substituents on aromatic ring | May require protection/deprotection steps |

Research Findings and Practical Considerations

The Huisgen cycloaddition ("click chemistry") is the cornerstone for assembling the triazole ring with high efficiency and selectivity, making it a preferred method in research and industry.

The introduction of the pyridin-4-yl group via palladium-catalyzed cross-coupling is well-established, allowing for structural diversification.

Grignard reagent-based carboxylation methods provide an alternative route to the triazole-4-carboxylic acid scaffold with good yields when carefully controlled.

Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is crucial to maximize product yield and purity.

The compound’s synthesis benefits from the modular nature of these reactions, enabling variations in substituents for structure-activity relationship studies in medicinal chemistry.

Analyse Des Réactions Chimiques

1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that triazole derivatives can exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer activity. It could potentially inhibit cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth.

Coordination Chemistry

In coordination chemistry, 1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid serves as an effective ligand. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science.

Synthesis of Complex Molecules

This compound acts as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Cycloaddition Reactions : The triazole ring can participate in cycloaddition reactions to form new cyclic structures.

- Substitution Reactions : The fluoro and methyl groups allow for nucleophilic substitution reactions, expanding the range of derivatives that can be synthesized.

Material Science

The unique properties of this compound make it suitable for applications in the development of new materials. Its stability and reactivity can be harnessed to create polymers or other materials with specific desired properties.

Mécanisme D'action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include substituent identity (e.g., halogenation, alkylation) and substitution patterns. The following table highlights critical differences:

*GP% = Growth inhibition percentage in cancer cell lines (e.g., NCI-H522 lung cancer).

†Calculated based on molecular formula C15H11FN4O2.

‡Predicted pKa values reflect carboxylic acid acidity influenced by electron-withdrawing substituents.

Key Observations:

- Fluorine Substitution: The 3-fluoro group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ).

- Pyridine Position: Pyridin-4-yl (target compound) vs. pyridin-2-yl () alters hydrogen-bonding geometry. Pyridin-4-yl’s axial symmetry may favor interactions with flat binding pockets (e.g., kinase active sites), whereas pyridin-2-yl’s lone pair orientation could hinder binding .

- Activity Trends: Trifluoromethyl substitution at R5 () correlates with higher antitumor activity (GP = 68.09%) compared to pyridinyl analogs, suggesting that electron-withdrawing groups enhance target engagement.

Tautomerism and Conformational Stability

The carboxylic acid group enables tautomerism, as seen in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the cyclic hemiacetal form constitutes ~20% in solution . For the target compound, zwitterionic forms may dominate in polar solvents, influencing crystallization and intermolecular interactions. Single-crystal XRD studies (using SHELXL or WinGX ) would clarify conformational preferences.

Activité Biologique

1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, with the CAS number 1326942-07-7, is a synthetic organic compound belonging to the triazole class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its molecular formula is C15H11FN4O2, and it has a molecular weight of 298.27 g/mol .

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The presence of the pyridine and triazole moieties in this compound may enhance its interaction with biological targets such as enzymes and receptors involved in microbial growth and survival. Studies have shown that similar compounds can inhibit the growth of various pathogenic strains, suggesting that this compound could potentially serve as a lead in the development of new antimicrobial agents .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or enzymes associated with tumor growth. For instance, analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.

- Receptor Modulation : It might interact with specific receptors, altering signaling pathways that control cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Like many triazoles, it may induce oxidative stress in cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of triazole derivatives, compounds similar to this compound were evaluated against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating significant potency compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the fluorine and methyl groups significantly affect the biological activity. For example:

Q & A

Q. What are the established synthetic routes for 1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate derivatives with arylhydrazines (e.g., 3-fluoro-4-methylphenylhydrazine) to form pyrazole intermediates, followed by carboxylation or hydrolysis steps to introduce the carboxylic acid group. For example, 5-methyl-1-phenylpyrazole-4-carboxylic acid derivatives are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions . Post-synthetic modifications, such as Suzuki coupling or azide-alkyne cycloaddition (click chemistry), can introduce the pyridyl moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm regioselectivity of triazole ring formation and substituent positions (e.g., distinguishing between 1,4- and 1,5-disubstituted triazoles) .

- IR spectroscopy : To identify carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve ambiguities in molecular geometry (e.g., using SHELXL for refinement) .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are refined with programs like SHELXL, which handle anisotropic displacement parameters and hydrogen bonding networks . Validation tools like WinGX and ORTEP are used to visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between aromatic rings) .

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to improve regioselectivity and yield?

- Catalyst selection : Copper(I) catalysts (e.g., CuI) enhance regioselectivity in azide-alkyne cycloadditions, favoring 1,4-disubstituted triazoles .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability .

- Temperature control : Reflux conditions (80–100°C) minimize side reactions like decarboxylation . Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition .

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

- Data reprocessing : Use TWINABS to handle twinned datasets and refine occupancy ratios for disordered atoms .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- Validation metrics : Cross-check R-factors, goodness-of-fit (GoF), and residual electron density maps to confirm model accuracy .

Q. What computational strategies predict the biological activity of this compound?

- Molecular docking : Align the compound with target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity using descriptors like logP and H-bond acceptor count .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .

Q. How should stability studies be designed to evaluate degradation under varying conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 2–12) .

- Analytical monitoring : Use HPLC with UV detection to track degradation products and quantify stability (% recovery) .

- Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots for shelf-life prediction .

Q. What experimental approaches assess intermolecular interactions in the solid state?

- Hirshfeld surface analysis : Quantify close contacts (e.g., H-bonds, C-H···π interactions) using CrystalExplorer .

- Thermogravimetric analysis (TGA) : Measure thermal stability and identify solvent/moisture loss events .

- Powder XRD : Compare experimental and simulated patterns to confirm phase purity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for carboxylation steps to avoid side reactions .

- Crystallography : Always validate SHELXL-refined structures with PLATON/CHECKCIF to flag symmetry or displacement errors .

- Bioactivity assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.